Icmt-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

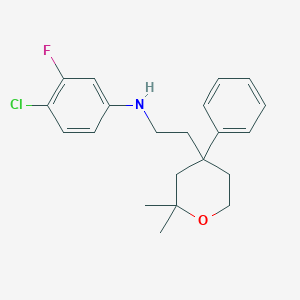

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H25ClFNO |

|---|---|

Molecular Weight |

361.9 g/mol |

IUPAC Name |

4-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-fluoroaniline |

InChI |

InChI=1S/C21H25ClFNO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-17-8-9-18(22)19(23)14-17/h3-9,14,24H,10-13,15H2,1-2H3 |

InChI Key |

GVDDFRANKHNVIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)Cl)F)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

The Therapeutic Potential of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a compelling therapeutic target in oncology. This enzyme catalyzes the final step in the post-translational modification of a multitude of key signaling proteins, most notably members of the Ras superfamily. By inhibiting ICMT, the proper localization and function of these proteins are disrupted, leading to a cascade of anti-cancer effects. This technical guide provides an in-depth overview of the therapeutic potential of ICMT inhibitors, with a focus on the well-characterized compounds cysmethynil and its more potent analog, compound 8.12, as representative examples. While a compound designated as ICMT-IN-13 has been identified with a potent IC50 value, publicly available data on its structure and broader biological activity remains limited. This guide will detail the mechanism of action of ICMT inhibitors, their effects on cancer cells, and their efficacy in preclinical in vivo models, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Disrupting the Final Step of Prenylation

The therapeutic rationale for targeting ICMT lies in its critical role in the maturation of prenylated proteins. Many proteins involved in cell growth, differentiation, and survival, including the Ras, Rho, and Rap families of small GTPases, undergo a series of post-translational modifications at their C-terminal CaaX box. This process, termed prenylation, involves the attachment of a farnesyl or geranylgeranyl isoprenoid lipid, followed by proteolytic cleavage of the "-aaX" motif, and finally, carboxyl methylation of the now-exposed prenylcysteine residue by ICMT. This final methylation step is crucial as it neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and facilitating the protein's proper anchoring to the plasma membrane or other cellular membranes.

ICMT inhibitors act by blocking this terminal methylation step. The absence of carboxyl methylation leads to the mislocalization of key signaling proteins, particularly Ras, from the plasma membrane to cytosolic compartments.[1] This mislocalization prevents their interaction with downstream effectors, thereby attenuating oncogenic signaling pathways.[1]

Signaling Pathway: Inhibition of Ras Processing and Downstream Signaling

Caption: Mechanism of this compound action on the Ras signaling pathway.

In Vitro Efficacy: Anti-proliferative and Pro-apoptotic Effects

ICMT inhibitors have demonstrated significant anti-cancer activity across a range of cancer cell lines in vitro. The primary effects observed are inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis and autophagy.

Quantitative Data: In Vitro Activity of ICMT Inhibitors

The following tables summarize the reported in vitro activities of cysmethynil and its analog, compound 8.12.

Table 1: IC50 Values of Cysmethynil in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC3 | Prostate | 24.8 ± 1.5 | [2] |

| HepG2 | Liver | 19.3 | [3] |

| MDA-MB-231 | Breast | 26.8 ± 1.9 | [2] |

| IMR-90 | Lung Fibroblast | 29.2 | [3] |

Table 2: IC50 Values of Compound 8.12 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC3 | Prostate | 2.0 | [2] |

| HepG2 | Liver | Not specified | [1] |

| MDA-MB-231 | Breast | 2.2 | [2] |

Table 3: IC50 Value of this compound

| Target | IC50 (µM) | Reference |

| ICMT | 0.47 | [4] |

Effects on Cell Cycle and Apoptosis

Treatment with ICMT inhibitors leads to a significant arrest of cancer cells in the G1 phase of the cell cycle.[5] This is often accompanied by an increase in the expression of the cyclin-dependent kinase inhibitor p21.[6] Furthermore, ICMT inhibition has been shown to induce apoptosis, as evidenced by increased levels of cleaved PARP and caspase-7.[6] In some cell types, this apoptosis is dependent on a preceding induction of autophagy.[7]

Table 4: Effect of Cysmethynil on Cell Cycle Distribution and Apoptosis in Pancreatic Cancer Cells (MiaPaCa2)

| Treatment | % of Cells in Sub-G1 (Apoptosis) | Reference |

| Vehicle | Not specified | [6] |

| Cysmethynil (22.5 µmol/L, 48h) | Significantly increased | [6] |

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of ICMT inhibitors has been validated in vivo using xenograft mouse models. Both cysmethynil and compound 8.12 have been shown to significantly inhibit tumor growth.

Quantitative Data: In Vivo Efficacy of ICMT Inhibitors

Table 5: Effect of Cysmethynil on Tumor Growth in a Prostate Cancer Xenograft Model (PC3 cells)

| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |

| Vehicle Control | - | - | [3] |

| Cysmethynil | 100 mg/kg, i.p., every 48h | Significant impact on tumor growth | [3] |

| Cysmethynil | 200 mg/kg, i.p., every 48h | Significant impact on tumor growth | [3] |

Table 6: Comparison of Cysmethynil and Compound 8.12 in a Liver Cancer Xenograft Model (HepG2 cells)

| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |

| Vehicle Control | - | - | [1] |

| Cysmethynil | Not specified | - | [1] |

| Compound 8.12 | 50 mg/kg, i.p. | More potent than cysmethynil | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general reference; for specific experimental conditions, please refer to the cited literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the ICMT inhibitor or vehicle control for the desired duration (e.g., 48-72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

Protocol:

-

Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

-

Harvest cells and resuspend them in complete medium containing 0.3% agar.

-

Seed 5,000-10,000 cells in the top agar layer onto the solidified base layer.

-

Allow the top layer to solidify and then add complete medium to the top of the agar to prevent drying.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with fresh medium every 3-4 days.

-

Stain the colonies with 0.005% crystal violet and count the number of colonies larger than a specified diameter.

Western Blotting for Ras Localization

This technique is used to determine the subcellular localization of Ras protein.

Protocol:

-

Treat cells with the ICMT inhibitor or vehicle control.

-

Perform subcellular fractionation to separate the plasma membrane and cytosolic fractions.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Ras overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use markers for the plasma membrane (e.g., Na+/K+ ATPase) and cytosol (e.g., GAPDH) to confirm the purity of the fractions.

Xenograft Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of ICMT inhibitors.

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the ICMT inhibitor or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.

-

Measure the tumor volume using calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations of Experimental Workflows

Experimental Workflow: In Vitro Screening of ICMT Inhibitors

Caption: A typical workflow for the in vitro evaluation of ICMT inhibitors.

Experimental Workflow: In Vivo Efficacy Study in a Xenograft Model

Caption: Workflow for assessing the in vivo efficacy of an ICMT inhibitor.

Conclusion and Future Directions

The inhibition of ICMT represents a promising strategy for the development of novel anti-cancer therapeutics. By disrupting a critical post-translational modification of key oncoproteins like Ras, ICMT inhibitors have demonstrated robust anti-proliferative and pro-apoptotic effects in a variety of cancer models. The improved potency of second-generation inhibitors like compound 8.12 highlights the potential for further optimization of this class of drugs.

Future research should focus on several key areas. A more comprehensive understanding of the full spectrum of ICMT substrates will help to elucidate the broader biological consequences of its inhibition and may reveal novel therapeutic applications. The development of more potent and specific ICMT inhibitors with favorable pharmacokinetic properties is crucial for their clinical translation. Furthermore, exploring combination therapies, where ICMT inhibitors are used in conjunction with other targeted agents or conventional chemotherapies, may lead to synergistic anti-tumor effects and overcome potential resistance mechanisms. The identification and validation of predictive biomarkers will also be essential for identifying patient populations most likely to benefit from ICMT-targeted therapies. While the data for the specific compound this compound is currently limited, the compelling preclinical data for other ICMT inhibitors strongly supports the continued investigation of this therapeutic approach.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cysmethynil - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

ICMT Inhibitors: A Technical Guide to Targeting the Ras Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras family of small GTPases are critical regulators of cellular proliferation, differentiation, and survival. Activating mutations in Ras genes are found in a significant percentage of human cancers, making the Ras signaling pathway a prime target for anti-cancer drug development. However, direct inhibition of Ras has proven to be a formidable challenge. A key strategy that has emerged is to target the post-translational modifications essential for Ras function. One such critical modification is the carboxyl methylation of a C-terminal prenylcysteine, a reaction catalyzed by the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT). Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane, thereby abrogating its signaling functions. This technical guide provides an in-depth overview of ICMT as a therapeutic target, focusing on the mechanism of action of its inhibitors, quantitative data on their efficacy, detailed experimental protocols, and a visual representation of the underlying biological pathways and experimental workflows.

The Ras Signaling Pathway and the Role of ICMT

The Ras proteins (H-Ras, N-Ras, and K-Ras) undergo a series of post-translational modifications at their C-terminal CaaX motif, which are essential for their proper subcellular localization and function.[1] This process, known as prenylation, involves three key enzymatic steps:

-

Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CaaX box by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I).

-

Proteolysis: The -aaX amino acids are cleaved by the Rce1 protease.[1]

-

Methylation: The newly exposed carboxyl group of the prenylated cysteine is methylated by Isoprenylcysteine Carboxyl Methyltransferase (ICMT).[1]

This final methylation step, catalyzed by ICMT, is crucial as it neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the stable association of Ras with the plasma membrane.[2] By inhibiting ICMT, the final step of Ras processing is blocked, leading to the accumulation of unmethylated, negatively charged Ras at the endoplasmic reticulum and a subsequent reduction in its presence at the plasma membrane.[3] This mislocalization effectively dampens Ras-mediated downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are critical for cancer cell growth and survival.[4]

// Upstream to Ras Cycle "Growth Factor" -> "RTK" [color="#202124"]; "RTK" -> "SOS" [color="#202124"]; "SOS" -> "Ras-GDP" [label=" Activates", fontsize=8, fontcolor="#202124", color="#202124"]; "Ras-GDP" -> "Ras-GTP" [label=" GTP", fontsize=8, fontcolor="#202124", color="#202124"]; "Ras-GTP" -> "Ras-GDP" [label=" GAP", fontsize=8, fontcolor="#202124", color="#202124"];

// Ras Processing "Pro-Ras" -> "Farnesylated-Ras" [label=" FTase/GGTase", fontsize=8, fontcolor="#202124", color="#202124"]; "Farnesylated-Ras" -> "Cleaved-Ras" [label=" Rce1", fontsize=8, fontcolor="#202124", color="#202124"]; "Cleaved-Ras" -> "Methylated-Ras" [label=" ICMT", fontsize=8, fontcolor="#202124", color="#202124"]; "Methylated-Ras" -> "Ras-GDP" [style=dashed, color="#34A853"];

// Downstream Signaling "Ras-GTP" -> "RAF" [color="#202124"]; "RAF" -> "MEK" [color="#202124"]; "MEK" -> "ERK" [color="#202124"]; "ERK" -> "Proliferation" [color="#202124"]; "Ras-GTP" -> "PI3K" [color="#202124"]; "PI3K" -> "AKT" [color="#202124"]; "AKT" -> "Survival" [color="#202124"];

// Inhibition "Cleaved-Ras" -> "ICMT" [style=invis]; "ICMT_Inhibitor" -> "ICMT" [label=" Inhibits", fontsize=8, fontcolor="#202124", color="#EA4335", dir=back]; }

Caption: The Ras signaling pathway and ICMT inhibition.

Quantitative Data on ICMT Inhibitors

Several small molecule inhibitors of ICMT have been developed and characterized. The following tables summarize the in vitro efficacy of two notable examples, Cysmethynil and UCM-1336.

Table 1: In Vitro Efficacy of Cysmethynil

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | ~5 | [1] |

| MiaPaCa2 | Pancreatic Cancer | Not specified, but shown to induce apoptosis | [5] |

Table 2: In Vitro Efficacy of UCM-1336 (Compound 3)

| Assay/Cell Line | Parameter | Value (µM) | Reference |

| ICMT Enzyme Assay | IC50 | 2 | [6] |

| Various Ras-mutated cell lines | Cell Death Induction | Potent activity reported | [6] |

Experimental Protocols

In Vitro ICMT Enzyme Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of ICMT in a cell-free system.

Materials:

-

Recombinant human ICMT enzyme

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as a substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Test compounds (e.g., Icmt-IN-13) dissolved in DMSO

-

Scintillation vials and scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing assay buffer, AFC substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding recombinant ICMT enzyme and [³H]SAM.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl in ethanol).

-

Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability/Proliferation Assay (MTT Assay)

This assay is used to assess the effect of ICMT inhibitors on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HCT116, MiaPaCa2)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Ras Localization Assay (Immunofluorescence)

This assay visualizes the effect of ICMT inhibition on the subcellular localization of Ras.

Materials:

-

Cancer cell lines cultured on glass coverslips

-

Test compound

-

Primary antibody against Ras (pan-Ras or isoform-specific)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Fluorescence microscope

Procedure:

-

Treat the cells with the test compound or vehicle control for a specified time.

-

Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Block non-specific antibody binding with BSA solution.

-

Incubate the cells with the primary anti-Ras antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope, observing for changes in Ras localization from the plasma membrane to intracellular compartments.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel ICMT inhibitor.

// Workflow edges "HTS" -> "Hit_Compounds" [color="#202124"]; "Hit_Compounds" -> "ICMT_Assay" [color="#202124"]; "ICMT_Assay" -> "Lead_Identification" [color="#202124"]; "Lead_Identification" -> "Cell_Viability" [color="#202124"]; "Cell_Viability" -> "Ras_Localization" [color="#202124"]; "Ras_Localization" -> "Signaling_Assay" [color="#202124"]; "Signaling_Assay" -> "Lead_Optimization" [color="#202124"]; "Lead_Optimization" -> "PK_PD" [color="#202124"]; "PK_PD" -> "Xenograft_Model" [color="#202124"]; "Xenograft_Model" -> "Efficacy_Toxicity" [color="#202124"]; "Efficacy_Toxicity" -> "Candidate_Selection" [color="#202124"]; }

Caption: Workflow for ICMT inhibitor development.

Conclusion and Future Directions

Targeting the post-translational modification of Ras proteins via the inhibition of ICMT represents a promising strategy in the development of novel anti-cancer therapeutics. The mislocalization of Ras away from the plasma membrane effectively abrogates its oncogenic signaling, leading to decreased cell proliferation and survival. The data on existing inhibitors such as cysmethynil and UCM-1336 validate ICMT as a druggable target. Future research should focus on the development of ICMT inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further in vivo studies are necessary to fully elucidate the therapeutic potential and safety profile of this class of inhibitors for the treatment of Ras-driven cancers. The detailed protocols and workflows provided in this guide offer a framework for the continued investigation and development of next-generation ICMT inhibitors.

References

- 1. pnas.org [pnas.org]

- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Icmt-IN-13: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Icmt-IN-13, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This compound, also identified as compound 49 in foundational research, emerged from a structure-activity relationship (SAR) study of tetrahydropyranyl (THP) derivatives. This whitepaper details the synthetic route, summarizes its inhibitory activity against ICMT and its effects on cancer cell proliferation, and outlines the experimental protocols for its characterization. Furthermore, it visually represents the critical signaling pathways affected by ICMT inhibition, offering a valuable resource for researchers in oncology and drug discovery.

Discovery of this compound

This compound was developed as part of a focused effort to create potent and selective inhibitors of ICMT, an enzyme crucial for the post-translational modification of numerous proteins, including the Ras family of small GTPases. The inhibition of ICMT is a promising strategy in cancer therapy as it disrupts the proper localization and function of oncogenic proteins like Ras.

The discovery process began with a high-throughput screening that identified a series of tetrahydropyranyl (THP) derivatives as inhibitors of ICMT.[1][2][3] Building upon a submicromolar hit compound, a systematic structure-activity relationship (SAR) study was conducted to optimize the potency and pharmacological properties of this chemical series.[1][2][3] this compound (referred to as compound 49 in the primary literature) was synthesized as part of this SAR exploration, which ultimately led to the identification of even more potent analogues.[2][3]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the construction of the core tetrahydropyran ring system and subsequent functionalization. The detailed synthetic scheme is described in the foundational publication by Judd et al. (2011).

Biological Activity and Data Presentation

This compound has been evaluated for its inhibitory activity against the ICMT enzyme and its anti-proliferative effects in various cancer cell lines. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against ICMT

| Compound | Target | IC50 (µM) |

| This compound | ICMT | 0.47 |

Data sourced from MedChemExpress, citing Judd WR, et al. (2011).[1]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HCT-116 | Colon Carcinoma | >10 |

| MiaPaCa-2 | Pancreatic Carcinoma | >10 |

| A549 | Lung Carcinoma | >10 |

Potent ICMT inhibitors from the same chemical series demonstrated growth inhibition (GI50) values ranging from 0.3 to >100 μM in various cancer cell lines.[2][3] Specific GI50 values for this compound (compound 49) were reported to be greater than 10 µM in the tested cell lines in the primary publication.

Experimental Protocols

ICMT Inhibition Assay (Radiometric)

This assay quantifies the activity of ICMT by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (AdoMet) to a farnesylcysteine substrate.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, and dithiothreitol (DTT).

-

Enzyme and Substrate Addition: Recombinant human ICMT enzyme and the substrate, N-acetyl-S-farnesyl-L-cysteine (AFC), are added to the reaction buffer.

-

Inhibitor Addition: this compound, dissolved in an appropriate solvent (e.g., DMSO), is added at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of [³H]-S-adenosyl-L-methionine.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Termination of Reaction: The reaction is stopped by the addition of a quench buffer.

-

Quantification: The amount of radiolabeled product is determined by scintillation counting.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (e.g., Sulforhodamine B Assay)

This assay measures the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Seeding: Human cancer cells (e.g., HCT-116, MiaPaCa-2, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The inhibition of ICMT by this compound primarily affects the post-translational modification of CaaX-box containing proteins, most notably Ras. This disruption leads to the mislocalization of these proteins and subsequent downstream signaling alterations.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound is a valuable tool compound for studying the biological roles of ICMT and for the further development of ICMT inhibitors as potential anti-cancer therapeutics. Its discovery through a systematic SAR approach has provided crucial insights into the structural requirements for potent ICMT inhibition. While this compound itself may not be the most potent compound in its series, it represents a key milestone in the development of this class of inhibitors. Further research is warranted to explore the full therapeutic potential of targeting ICMT in various cancer contexts.

References

Investigating the Target Specificity of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors: A Technical Guide

Disclaimer: No public domain information is available for a compound specifically named "Icmt-IN-13." This guide therefore provides a comprehensive overview of the experimental methodologies used to assess the target specificity of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, using the well-characterized inhibitor cysmethynil as a representative example. The data and protocols presented herein are for illustrative purposes and are based on publicly available research.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif. This modification involves the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a farnesylated or geranylgeranylated cysteine residue. Key substrates for ICMT include members of the Ras superfamily of small GTPases (e.g., K-Ras, N-Ras, H-Ras) and other signaling proteins. The carboxylmethylation by ICMT neutralizes the negative charge at the C-terminus, increasing the hydrophobicity of the protein and facilitating its proper subcellular localization and function.

Given the critical role of Ras proteins in oncogenesis, ICMT has emerged as a promising target for cancer therapy. Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane, thereby disrupting downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. This guide outlines the core experimental procedures to determine the on-target and off-target activity of a putative ICMT inhibitor.

Data Presentation: Characterization of a Representative ICMT Inhibitor (Cysmethynil)

Quantitative data is essential for evaluating the potency, selectivity, and cellular activity of an ICMT inhibitor. The following tables summarize key parameters for the representative inhibitor, cysmethynil.

Table 1: In Vitro Enzymatic Activity of Cysmethynil

| Target Enzyme | Substrate(s) | IC₅₀ (µM) | Inhibition Mechanism | Reference(s) |

| ICMT | Biotin-S-farnesyl-L-cysteine, [³H]SAM | 2.4 | Competitive with prenylcysteine substrate; Noncompetitive with SAM | [1][2] |

| Farnesyltransferase (FTase) | Not specified | > 100 | Not a significant inhibitor | |

| Geranylgeranyltransferase I (GGTase-I) | Not specified | > 100 | Not a significant inhibitor | |

| Protein Arginine Methyltransferase 1 (PRMT1) | Not specified | > 100 | Not a significant inhibitor | N/A |

| DNA Methyltransferase 1 (DNMT1) | Not specified | > 100 | Not a significant inhibitor |

Table 2: Cellular Activity of Cysmethynil

| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference(s) |

| HepG2 | Hepatocellular Carcinoma | Proliferation (MTT) | 19.3 | [3] |

| PC3 | Prostate Cancer | Proliferation | 20-30 | [3] |

| IMR-90 | Normal Human Fibroblast | Proliferation (MTT) | 29.2 | [3] |

| Icmt+/+ MEFs | Mouse Embryonic Fibroblast (Wild-Type) | Proliferation | ~15-30 | [1] |

| Icmt-/- MEFs | Mouse Embryonic Fibroblast (Knockout) | Proliferation | Largely unaffected | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of target specificity studies. The following sections provide step-by-step protocols for key experiments.

In Vitro ICMT Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of ICMT. It typically employs a radiolabeling approach.

Materials:

-

Recombinant human ICMT (e.g., in Sf9 cell membranes)

-

Biotin-S-farnesyl-L-cysteine (BFC) as the prenylated substrate

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor

-

Test inhibitor (e.g., cysmethynil) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

-

Stop Solution: 10% Tween 20

-

Streptavidin-coated beads (e.g., Sepharose)

-

Wash Buffer: 20 mM NaH₂PO₄ (pH 7.4), 150 mM NaCl

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare the reaction mixture in a 96-well plate. For each reaction, add:

-

Assay Buffer

-

4 µM BFC

-

5 µM [³H]SAM

-

Test inhibitor at desired concentrations (or DMSO for control)

-

-

Initiate the reaction by adding 0.5 µg of Sf9 membrane protein containing recombinant ICMT. The final reaction volume is typically 45 µl.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Terminate the reaction by adding 5 µl of 10% Tween 20.

-

Add 10 µl of a streptavidin bead slurry to each well to capture the biotinylated, methylated product.

-

Incubate overnight at 4°C with gentle agitation to allow for biotin-streptavidin binding.

-

Harvest the beads by centrifugation and wash them three times with 0.5 ml of Wash Buffer to remove unincorporated [³H]SAM.

-

Resuspend the beads in 100 µl of Wash Buffer, add scintillation fluid, and quantify the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of MAPK Pathway Signaling

Inhibition of ICMT is expected to disrupt Ras localization and, consequently, downstream signaling pathways like the MAPK/ERK pathway. This protocol details the detection of phosphorylated ERK (p-ERK), a key indicator of pathway activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells (e.g., HeLa, A549) and grow to 70-80% confluency.

-

Treat cells with the ICMT inhibitor at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle (DMSO) control.

-

For acute signaling experiments, serum-starve the cells and then stimulate with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes) before harvesting.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Normalize all samples to the same protein concentration.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Western Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody against total ERK.

-

Immunofluorescence Assay for Ras Localization

This assay visually confirms the on-target effect of an ICMT inhibitor by observing the mislocalization of Ras from the plasma membrane.

Materials:

-

Cells expressing a fluorescently tagged Ras protein (e.g., GFP-K-Ras)

-

Glass coverslips or imaging-grade multi-well plates

-

Fixative: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Nuclear stain: DAPI

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells expressing GFP-K-Ras onto glass coverslips and allow them to adhere.

-

Treat the cells with the ICMT inhibitor at various concentrations for 24-48 hours. Include a vehicle (DMSO) control.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Staining:

-

Block non-specific binding by incubating with 5% BSA in PBS for 1 hour.

-

(Optional: If not using a fluorescently tagged protein, incubate with a primary anti-Ras antibody, followed by a fluorescently labeled secondary antibody).

-

Incubate with DAPI (1 µg/ml) for 5 minutes to stain the nuclei.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a confocal microscope. Acquire images for the GFP (Ras) and DAPI (nuclei) channels.

-

Analyze the images for changes in GFP-K-Ras localization. In untreated cells, GFP-K-Ras should be predominantly at the plasma membrane. In inhibitor-treated cells, a shift to intracellular compartments (e.g., cytoplasm, Golgi) is expected.

-

Mandatory Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the investigation of ICMT inhibitor specificity.

Caption: ICMT-regulated Ras signaling pathway.

Caption: Experimental workflow for assessing ICMT inhibitor specificity.

References

The Biological Function of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein residing in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of a large number of proteins, many of which are critical for cellular signaling. This technical guide provides an in-depth overview of the core biological functions of ICMT, its role in key cellular processes, and its significance as a therapeutic target, particularly in oncology. Detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways are presented to facilitate further research and drug discovery efforts in this area.

Introduction to ICMT and the CAAX Protein Processing Pathway

Many cellular proteins, including the Ras superfamily of small GTPases, terminate in a "CAAX" motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is any amino acid). For these proteins to become fully functional and localize to the correct cellular membranes, they must undergo a series of three sequential post-translational modifications.[1]

-

Isoprenylation: A 15-carbon farnesyl or a 20-carbon geranylgeranyl lipid group is attached to the cysteine residue of the CAAX motif. This reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase I), respectively.[1]

-

Proteolysis: The '-AAX' tripeptide is cleaved from the C-terminus by a specific protease, Ras converting enzyme 1 (Rce1).

-

Carboxyl Methylation: The newly exposed isoprenylcysteine is methylated by ICMT, using S-adenosyl-L-methionine (AdoMet) as the methyl donor. This final step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and enhancing the protein's affinity for cellular membranes.[2]

The critical role of this pathway is underscored by the fact that genetic knockout of Icmt is embryonically lethal in mice, highlighting its essential function in development.[2]

Core Biological Functions and Cellular Processes Regulated by ICMT

ICMT's primary function is the carboxyl methylation of isoprenylated proteins. This modification is crucial for the proper subcellular localization and biological activity of its substrates, which are involved in a multitude of cellular processes.

Regulation of Ras Superfamily GTPases and Downstream Signaling

The most well-characterized substrates of ICMT are the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras). These proteins are central to signaling pathways that control cell proliferation, differentiation, and survival.

-

Membrane Association and Localization: Carboxyl methylation of Ras proteins is critical for their trafficking and stable association with the plasma membrane.[1] Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane to the cytosol and endomembranes, thereby impairing its signaling capacity.[3] Notably, NRAS is uniquely dependent on ICMT for its delivery to the plasma membrane.[4]

-

Oncogenic Transformation: Given the high frequency of activating RAS mutations in human cancers, the Ras signaling pathway is a prime target for anti-cancer therapies. Inactivation of ICMT has been shown to inhibit oncogenic transformation driven by both K-Ras and B-Raf.[1] This effect is, in part, due to the reduced levels of RhoA, leading to an increase in the cell cycle inhibitor p21Cip1.[1]

-

Downstream Effector Pathways: By controlling Ras localization, ICMT influences the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[5] However, some studies suggest that growth factor-stimulated phosphorylation of Erk1/2 and Akt1 may not be significantly affected by the absence of ICMT in certain contexts.[1]

Involvement in Other Cellular Processes

Beyond Ras signaling, ICMT has been implicated in a variety of other essential cellular functions:

-

Cell Migration and Adhesion: ICMT activity is required for the proper function of Rho family GTPases, such as RhoA and Rac1, which are key regulators of the actin cytoskeleton, cell migration, and adhesion.[6]

-

Inflammatory Responses: ICMT and its substrate Ras play important roles in regulating Toll-like receptor (TLR)-mediated inflammatory responses in macrophages.[7][8]

-

DNA Damage Repair: ICMT plays a role in DNA damage repair by modulating the MAPK signaling pathway, which in turn affects the expression of key DNA repair proteins.[9] Inhibition of ICMT can sensitize cancer cells to PARP inhibitors.[9]

-

Mitochondrial Respiration: ICMT inhibition has been shown to reduce the function of mitochondrial oxidative phosphorylation, leading to decreased cellular ATP, suppression of anabolism, and induction of autophagy.[10]

ICMT as a Therapeutic Target in Cancer

The central role of ICMT in processing oncogenic proteins like Ras has made it an attractive target for cancer drug development. Inhibition of ICMT offers a strategy to disrupt the function of multiple cancer-driving proteins simultaneously.

-

ICMT Inhibitors: Several small molecule inhibitors of ICMT have been developed. Cysmethynil is a well-characterized indole-based inhibitor that competes with the isoprenylated cysteine substrate.[11] More recent derivatives have been synthesized with improved pharmacological properties.[2]

-

Therapeutic Potential: Inhibition of ICMT has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[11] Furthermore, ICMT inhibitors can act synergistically with other chemotherapeutic agents.[12] The discovery of effective and specific ICMT inhibitors remains an active area of research for the development of novel anti-cancer therapies.[11]

Quantitative Data on ICMT Function and Inhibition

This section provides a summary of key quantitative data related to ICMT enzyme kinetics and the effects of its inhibition.

Table 1: Kinetic Parameters of Human ICMT

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |

| Biotin-S-farnesyl-L-cysteine (BFC) | 2.1 ± 0.4 | N/A | N/A | [13] |

| S-adenosyl-L-methionine (AdoMet) | 8.4 ± 0.7 | N/A | N/A | [14] |

| Farnesylated, Rce1-proteolyzed K-Ras | 2.1 | N/A | N/A | [13] |

N/A: Not available in the cited literature.

Table 2: IC50 and GI50 Values for Selected ICMT Inhibitors

| Inhibitor | Target | IC50 (µM) | Cell Line | GI50 (µM) | Reference |

| Cysmethynil | ICMT | 2.4 | - | - | [12] |

| Cysmethynil | ICMT | Ki = 2.39 ± 0.02 | - | - | [15] |

| Analogue 75 (THP derivative) | ICMT | 0.0013 | - | 0.3 - >100 | [2] |

| Compound 21 (UCM-13207) | ICMT | 1.4 | - | - | [10] |

Table 3: Quantified Cellular Effects of ICMT Inhibition

| Effect | Method of Inhibition | Cell Line/System | Quantitative Change | Reference |

| Ras Methylation | Methotrexate treatment | DKOB8 cells | ~90% decrease | [3] |

| Ras Mislocalization | Methotrexate treatment | DKOB8 cells | 4-fold decrease in membrane-associated Ras | [3] |

| p44 MAPK Activation | Methotrexate treatment | DKOB8 cells | 4-fold decrease | [3] |

| Akt Activation | Methotrexate treatment | DKOB8 cells | 4-fold decrease | [3] |

| ERK1/2 Phosphorylation | RIPC | Rat brain | ~2.5-fold increase | [16] |

| ERK1/2 Kinase Activity | RIPC | Rat brain | >10-fold increase | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study ICMT function.

Non-Radioactive ICMT Enzyme Activity Assay

This protocol describes a colorimetric method to measure ICMT activity based on the detection of S-adenosylhomocysteine (SAH), a product of the methylation reaction.

Materials:

-

SAM Methyltransferase Assay Kit (e.g., from Cayman Chemical or similar)

-

Recombinant human ICMT or cell lysates containing ICMT

-

ICMT substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotin-S-farnesyl-L-cysteine (BFC)

-

ICMT inhibitor (e.g., Cysmethynil) for control experiments

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 510 nm

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the SAM Methyltransferase Assay Kit.

-

Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Blank: 5 µL of SAM methyltransferase assay buffer.

-

Positive Control: 5 µL of sample containing ICMT (recombinant enzyme or cell lysate).

-

Test Sample: 5 µL of sample containing ICMT and the test compound.

-

Inhibitor Control: 5 µL of sample containing ICMT and a known ICMT inhibitor.

-

-

Substrate Addition: Add 5 µL of the ICMT substrate (e.g., AFC) to all wells except the blank.

-

Master Mix Addition: Add 100 µL of the SAM Methyltransferase Master Mix (containing SAM, enzyme mix, colorimetric mix, and SAH) to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 510 nm every 30 seconds for 30 minutes.

-

Data Analysis: Calculate the rate of reaction (change in absorbance over time) for each well. The activity of ICMT is proportional to the rate of SAH production. Compare the rates of the test samples to the positive and negative controls to determine the effect of the test compound on ICMT activity.

Western Blot for Quantification of Protein Expression and Phosphorylation

This protocol outlines the steps for quantifying changes in protein levels, such as the phosphorylation of ERK, upon ICMT modulation.

Materials:

-

Cell lysates from control and treated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-ICMT, anti-loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera-based imager)

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing (for phospho-proteins): To normalize for total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-ERK) and subsequently a loading control (e.g., anti-GAPDH).

-

Quantification with ImageJ: a. Open the western blot image in ImageJ. b. Use the rectangle tool to select the first band in a lane. c. Go to "Analyze" > "Gels" > "Plot Lanes" to generate an intensity profile. d. Use the "Wand" tool to measure the area under the peak for each band. e. Repeat for all bands, including the loading control. f. Normalize the intensity of the protein of interest to the intensity of the loading control for each lane. g. Calculate the fold change in protein expression or phosphorylation relative to the control samples.[1]

Immunofluorescence for Subcellular Protein Localization

This protocol describes how to visualize the subcellular localization of proteins like Ras.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (e.g., anti-Ras)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on sterile coverslips in a petri dish. Treat the cells with an ICMT inhibitor or vehicle control for the desired time.

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the protein localization using a fluorescence or confocal microscope. Capture images for analysis.

-

Quantitative Analysis (Optional): Image analysis software can be used to quantify the fluorescence intensity in different cellular compartments (e.g., plasma membrane vs. cytosol) to determine changes in protein localization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ICMT function.

Caption: The CAAX protein post-translational modification pathway.

Caption: Role of ICMT in Ras signaling and downstream effector pathways.

Caption: General experimental workflow for assessing the effects of an ICMT inhibitor.

Conclusion

ICMT plays a fundamental role in cellular signaling by mediating the final step in the maturation of a diverse range of isoprenylated proteins. Its critical involvement in the function of oncogenic proteins, particularly Ras, has established it as a significant target for the development of novel cancer therapeutics. This technical guide has provided a comprehensive overview of the biological functions of ICMT, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the field. Further investigation into the substrates and regulatory mechanisms of ICMT will undoubtedly continue to uncover new insights into cellular biology and open up new avenues for therapeutic intervention.

References

- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of subcellular distributions with an open-source, object-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clyte.tech [clyte.tech]

- 5. Proteomic discovery of protease substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. How to Conduct WB Quantification Using ImageJ? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Methods for the proteomic identification of protease substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. yorku.ca [yorku.ca]

- 12. Identification of protein kinase substrates by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. devtoolsdaily.com [devtoolsdaily.com]

- 14. Proteomics approaches for the identification of protease substrates during virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. graphviz.org [graphviz.org]

- 16. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

The Oncogenic Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT): A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral endoplasmic reticulum membrane protein that catalyzes the final step in the post-translational modification of a class of proteins known as CAAX proteins. This crucial methylation step is essential for the proper subcellular localization and function of numerous signaling proteins, including the Ras and Rho families of small GTPases, which are pivotal regulators of cell growth, proliferation, survival, and migration. Aberrant ICMT activity has been increasingly implicated in the pathogenesis of various cancers. This technical guide provides an in-depth overview of the oncogenic role of ICMT, summarizing key quantitative data, detailing experimental protocols to study its function, and visualizing the complex signaling pathways it governs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target ICMT in oncology.

Introduction to ICMT and Its Role in Cancer

Isoprenylcysteine carboxyl methyltransferase (ICMT), also known as protein-S-isoprenylcysteine O-methyltransferase, is a key enzyme in the protein prenylation pathway.[1] This pathway involves a series of post-translational modifications that are critical for the function of many signaling proteins. The process begins with the addition of a farnesyl or geranylgeranyl isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif. This is followed by proteolytic cleavage of the "-AAX" tripeptide and, finally, carboxyl methylation of the newly exposed isoprenylcysteine by ICMT.[2]

This final methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's proper anchoring to cellular membranes.[3] This localization is critical for the function of many oncogenic proteins, most notably members of the Ras superfamily of small GTPases.[4] By enabling the correct membrane association of proteins like Ras and Rho, ICMT plays a critical role in the activation of downstream signaling cascades that drive tumorigenesis.[5]

Elevated expression and activity of ICMT have been observed in several cancer types, and its inhibition has been shown to suppress cancer cell proliferation, induce apoptosis, and inhibit migration and invasion.[6][7] These findings have positioned ICMT as a promising therapeutic target for cancer drug development.[4][8]

Quantitative Data on ICMT's Oncogenic Role

The following tables summarize quantitative data from various studies on the effects of ICMT inhibition on cancer cells.

Table 1: Effect of ICMT Inhibitors on Cancer Cell Viability (IC50 Values)

| Cell Line | Cancer Type | ICMT Inhibitor | IC50 Value (µM) | Reference |

| MiaPaCa-2 | Pancreatic Cancer | Cysmethynil | ~20 | [9] |

| AsPC-1 | Pancreatic Cancer | Cysmethynil | ~22.5 | [9] |

| PANC-1 | Pancreatic Cancer | Cysmethynil | ~25 | [9] |

| BxPC-3 | Pancreatic Cancer | Cysmethynil | >40 | [9] |

| HepG2 | Liver Cancer | Compound 8.12 | ~1.6 | [10] |

| PC3 | Prostate Cancer | Compound 8.12 | ~3.6 | [10] |

| MDA-MB-231 | Breast Cancer | Cysmethynil | Not specified | [5] |

Table 2: Quantitative Effects of ICMT Inhibition on Apoptosis and Cell Cycle

| Cell Line | Treatment | Effect | Quantification | Reference |

| MiaPaCa-2 | Cysmethynil (22.5 µM) for 24h | Increased Apoptosis (Sub-G1) | Significant increase in the sub-G1 population | [9] |

| HepG2 | Compound 8.12 (1.6 µM) for 24h | G1 Cell Cycle Arrest | Increased percentage of cells in the G1 phase | [10] |

| PC3 | Compound 8.12 (3.6 µM) for 24h | G1 Cell Cycle Arrest | Increased percentage of cells in the G1 phase | [10] |

| MDA-MB-231 | Cysmethynil or Niraparib (combination) | Increased Apoptosis (TUNEL assay) | Significantly higher levels of apoptosis in vivo | [8] |

Table 3: Quantitative Effects of ICMT Inhibition on Anchorage-Independent Growth and Tumor Growth

| Cell Line | Treatment | Assay | Effect | Quantification | Reference |

| MiaPaCa-2 | Cysmethynil (dose-dependent) | Colony Formation Assay | Inhibition of colony formation | Dose-dependent reduction in the number of colonies | [11] |

| HepG2 | Compound 8.12 (0.8 µM) | Soft Agar Colony Formation | Abolished colony formation | No colonies observed | [10] |

| PC3 | Compound 8.12 (1.6 µM) | Soft Agar Colony Formation | Abolished colony formation | No colonies observed | [10] |

| MiaPaCa-2 | Cysmethynil (100 or 150 mg/kg) in vivo | Xenograft Tumor Growth | Tumor growth inhibition and regression | Significant suppression of tumor growth compared to vehicle control | [11] |

| H1299 | ICMT-GFP overexpression in vivo | Xenograft Tumor Growth | Enhanced tumorigenic potential | 80% of mice developed tumors compared to 33.3% in the control group | [2] |

Key Signaling Pathways Regulated by ICMT

ICMT's oncogenic role is primarily mediated through its regulation of key signaling pathways that control cell fate. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

The Ras/MAPK and PI3K/Akt Signaling Pathways

ICMT is essential for the proper membrane localization and activation of Ras proteins. Once anchored to the plasma membrane, Ras-GTP can activate two major downstream signaling cascades: the Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. These pathways are central to promoting cell proliferation, survival, and differentiation.

The Rho GTPase Signaling Pathway and Cell Migration

ICMT also methylates members of the Rho family of GTPases, such as RhoA, Rac1, and Cdc42. These proteins are master regulators of the actin cytoskeleton and are essential for cell motility, invasion, and metastasis. By controlling the function of Rho GTPases, ICMT influences the formation of cellular structures like invadopodia, which are critical for extracellular matrix degradation and cancer cell invasion.[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the oncogenic role of ICMT.

ICMT Enzymatic Activity Assay

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated substrate.

Materials:

-

Cell lysate containing ICMT

-

Reaction buffer (100 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Biotin-S-farnesyl-L-cysteine (BFC) as substrate

-

Scintillation cocktail and counter

Protocol:

-

Prepare cell lysates from cells overexpressing or endogenously expressing ICMT.

-

Set up the reaction mixture in a microcentrifuge tube containing reaction buffer, a defined concentration of BFC, and cell lysate.

-

Initiate the reaction by adding [³H]-SAM to a final concentration of 1 µM.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Extract the methylated BFC into an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific activity of ICMT as pmol of methyl groups transferred per minute per mg of protein.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of ICMT inhibitors on cancer cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

ICMT inhibitor (e.g., Cysmethynil)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the ICMT inhibitor for 24, 48, or 72 hours. Include a vehicle-only control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key signaling proteins, such as ERK and Akt, upon ICMT inhibition or knockdown.

Materials:

-

Cell lysates from treated and control cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-Akt (Ser473), anti-total-Akt, anti-ICMT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Prepare cell lysates and determine protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the effect of ICMT on this phenotype.

Materials:

-

6-well plates

-

Agarose (low melting point)

-

2x complete cell culture medium

-

Cells (control and ICMT-modified)

Protocol:

-

Prepare a base layer of 0.6% agarose in 1x complete medium in each well of a 6-well plate and allow it to solidify.

-

Prepare a top layer by mixing cells (e.g., 5,000 cells/well) with 0.3% agarose in 1x complete medium.

-

Carefully layer the cell-agarose mixture on top of the base layer and allow it to solidify.

-

Add 1 mL of complete medium on top of the agar to prevent drying.

-

Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the cells with fresh medium twice a week.

-

After the incubation period, stain the colonies with crystal violet.

-

Count the number of colonies and measure their size.

Experimental Workflows

The following diagrams illustrate common experimental workflows for studying ICMT function.

References

- 1. Ras activation revisited: role of GEF and GAP systems. | Department of Pharmacology [phar.cam.ac.uk]

- 2. Frontiers | Tumor Cellular and Microenvironmental Cues Controlling Invadopodia Formation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. YAP/TAZ as master regulators in cancer – modulation, function and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. YAP/TAZ at the roots of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of MDA-MB-231 breast cancer cell migration and invasion activity by andrographolide via suppression of nuclear factor-κB-dependent matrix metalloproteinase-9 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Icmt-IN-13, an Experimental ICMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-13 is an experimental small molecule inhibitor targeting Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is an integral endoplasmic reticulum membrane protein that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif.[1] This modification is crucial for the proper subcellular localization and function of several key signaling proteins, most notably the Ras family of small GTPases.[1][2] By inhibiting ICMT, this compound offers a potential therapeutic strategy for cancers driven by aberrant Ras signaling.[1]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.

Mechanism of Action

ICMT is responsible for the carboxyl methylation of isoprenylated proteins, a process that increases their hydrophobicity and facilitates their anchoring to the plasma membrane.[3] The Ras proteins, which are critical regulators of cell proliferation, survival, and differentiation, are prominent substrates of ICMT.[2] Oncogenic mutations in Ras are frequently found in human cancers.[4]

This compound, as an inhibitor of ICMT, is designed to disrupt the proper localization and function of Ras and other CAAX-containing proteins. By preventing their carboxyl methylation, this compound is hypothesized to cause mislocalization of Ras from the plasma membrane, thereby attenuating its downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[2][4] This disruption of oncogenic signaling is expected to lead to reduced cell proliferation and survival in cancer cells dependent on Ras signaling.[1]

References

- 1. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moleculardevices.com [moleculardevices.com]

- 4. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Icmt-IN-13 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of various proteins, including the well-known oncoprotein Ras.[1][2][3] ICMT catalyzes the final step of a three-part process known as prenylation, which is essential for the proper localization and function of its substrate proteins.[4][5] By methylating the C-terminal prenylated cysteine, ICMT facilitates the anchoring of these proteins to the cell membrane, a prerequisite for their signaling activity.[1][4]

In numerous cancers, aberrant signaling through pathways driven by proteins like Ras is a key driver of tumor growth and survival.[4] Consequently, targeting enzymes involved in their functional maturation, such as ICMT, has emerged as a promising therapeutic strategy.[1][3][6] Icmt-IN-13 is a potent and selective inhibitor of ICMT. By blocking ICMT activity, this compound is designed to disrupt the localization and function of key signaling proteins, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[3][7]

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound in a xenograft mouse model, a fundamental preclinical step in cancer drug development.

Mechanism of Action of ICMT and its Inhibition

ICMT is an integral membrane protein located in the endoplasmic reticulum.[4] Its primary function is to transfer a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a C-terminal S-farnesyl-L-cysteine or S-geranylgeranyl-L-cysteine on its substrate proteins.[5][7] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting membrane association.[7]

Key substrates of ICMT include members of the Ras superfamily of small GTPases (e.g., K-Ras, N-Ras, RhoA, Rac1).[3][4] These proteins are central to signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.[4]

This compound acts as a competitive inhibitor of ICMT, preventing the methylation of its substrates. This inhibition leads to the mislocalization of proteins like Ras from the plasma membrane to intracellular compartments, thereby abrogating their downstream signaling and leading to anti-tumor effects.[3][7]

Signaling Pathway

The signaling pathway affected by this compound is centered on the inhibition of ICMT and the subsequent disruption of Ras superfamily protein function. A simplified representation of this pathway is depicted below.

References

- 1. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 5. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Licoricidin combats gastric cancer by targeting the ICMT/Ras pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Icmt-IN-13: An Investigational Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

For Research Use Only

Introduction